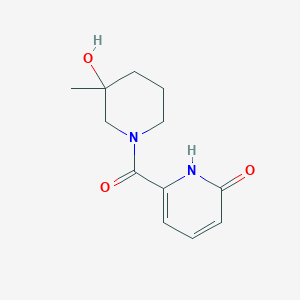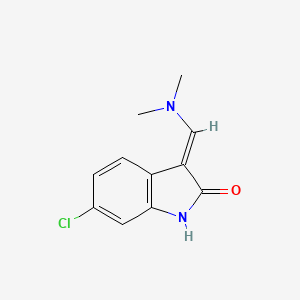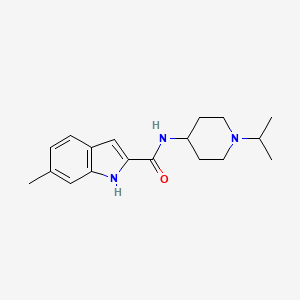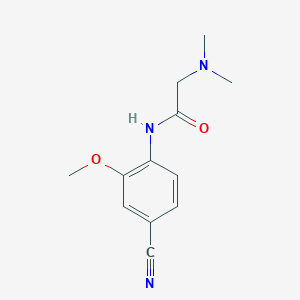
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research. HMP is a pyridone derivative that has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that is involved in the regulation of immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is also highly soluble in water, making it easy to administer to cells in culture. However, one limitation of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. One area of research could be the development of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one derivatives that exhibit improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one and its potential applications in various scientific research areas.
Conclusion
In conclusion, 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a relatively straightforward process that can be carried out in a laboratory setting. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has shown potential applications in cancer research and the treatment of inflammatory diseases. The biochemical and physiological effects of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one include the induction of apoptosis in cancer cells and the inhibition of NF-κB activity. While 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments, it can be toxic to normal cells at high concentrations. There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, including the development of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one derivatives and the investigation of its potential use in combination with other drugs.
Méthodes De Synthèse
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 3-methylpiperidine-1-carboxylic acid with isobutyryl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form the final product, 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is in the field of cancer research. Studies have shown that 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSCLDZCGVKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)



![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)

